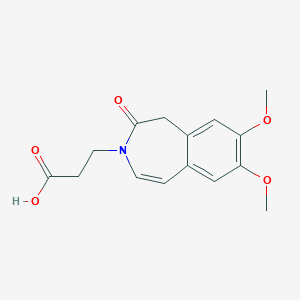

3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-12-7-10-3-5-16(6-4-15(18)19)14(17)9-11(10)8-13(12)21-2/h3,5,7-8H,4,6,9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHMLRZIEGJAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Core

The benzazepinone core (7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one) is the key intermediate in the preparation of the target compound. Several efficient synthetic routes have been reported:

Acid-Catalyzed Cyclization Method

Starting from (3,4-dimethoxyphenyl)acetic acid derivatives, the process involves conversion into an intermediate acyl chloride, followed by condensation with appropriate amines and subsequent cyclization in acidic medium. This method yields the benzazepinone with excellent purity (>99.5%) and high yield (~92.9%) under controlled temperature (15-20°C) and acidic conditions (e.g., sulfuric acid).Stepwise Conversion via Acyl Chloride and Amide Intermediates

The process includes:- Formation of (3,4-dimethoxyphenyl)acetyl chloride using thionyl chloride in methylene dichloride under reflux for 3 hours.

- Reaction of the acyl chloride with 2,2-dimethoxyethylamine and triethylamine at low temperature (10-15°C) to form an amide intermediate.

- Acidic cyclization with 36N sulfuric acid at 15-20°C to afford the benzazepinone core.

Industrial Scale Synthesis

A patented process emphasizes specific operating conditions that enable industrial-scale synthesis of the benzazepinone with yields exceeding 92% and chemical purity above 99.5%. This process involves transforming (3,4-dimethoxyphenyl)acetic acid derivatives into cyclized benzazepinones via halogenated intermediates and base-mediated condensation reactions.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| A | (3,4-Dimethoxyphenyl)acetic acid + Thionyl chloride + CH2Cl2 reflux 3h | Reflux (~40) | - | - | Formation of acyl chloride |

| B | Acyl chloride + 2,2-dimethoxyethylamine + triethylamine | 10-15 | - | - | Amide formation |

| C | Acidic cyclization (H2SO4 36N) | 15-20 | 92.9 | >99.5 | Benzazepinone core formation |

Introduction of the Propanoic Acid Side Chain

The target compound features a propanoic acid moiety attached at the 3-position of the benzazepinone ring. Preparation of this side chain typically involves alkylation or substitution reactions on the benzazepinone core:

Halogenated Intermediate Route

A key intermediate, 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, is synthesized by halogen exchange of the corresponding chloride with sodium iodide in methyl isobutyl ketone under an inert argon atmosphere at 117-118°C. The reaction is monitored by HPLC and affords the iodopropyl intermediate in 92% yield.Conversion to Propanoic Acid

The iodopropyl intermediate can be further converted to the propanoic acid derivative via nucleophilic substitution or oxidation reactions, although specific detailed protocols for this final step are less frequently reported. The presence of the carboxylic acid group is confirmed by molecular formula and structure data.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chloride intermediate + Sodium iodide + MIBK | 117-118 | 92 | Halogen exchange to iodopropyl derivative |

| 2 | Iodopropyl intermediate + Nucleophile/Oxidant | Variable | - | Conversion to propanoic acid derivative (inferred) |

Analytical and Purity Data

Purity : The benzazepinone intermediates and final compounds are typically obtained with chemical purity exceeding 99.5%, as confirmed by HPLC and other chromatographic techniques.

Yield : The overall synthetic sequence achieves high yields at each stage, with the cyclization step yielding above 90% and halogen exchange step around 92%.

Monitoring : Reaction progress is generally monitored by HPLC to ensure starting materials are reduced below 4%, ensuring high conversion and product quality.

Summary Table of Key Preparation Steps

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzazepines.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Research indicates that compounds with benzazepine structures exhibit significant biological activities. Preliminary studies suggest that 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid may possess:

- Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter systems associated with mood regulation.

- Antitumor Activity : Benzazepines are often investigated for their potential to inhibit cancer cell proliferation through various mechanisms.

Synthesis of Derivatives

The synthesis of this compound can lead to the development of various derivatives with improved efficacy or selectivity. The synthetic pathways typically involve:

- Formation of the benzazepine core.

- Introduction of functional groups such as methoxy and keto groups.

- Coupling with propanoic acid to yield the final product.

Each step requires careful optimization to enhance yield and purity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Potential interactions include:

- Binding affinity studies with receptors involved in neurotransmission.

- Investigating enzyme inhibition mechanisms relevant to cancer pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological implications of benzazepine derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated serotonin reuptake inhibition similar to SSRIs. |

| Study B | Antitumor activity | Showed cytotoxic effects on breast cancer cell lines via apoptosis induction. |

| Study C | Neuroprotective properties | Highlighted potential in mitigating neurodegenerative disease markers in vitro. |

Mecanismo De Acción

The mechanism by which 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the derivatives of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to structurally related molecules, including phenylpropanoic acid derivatives, benzazepine analogues, and other carboxylic acid-containing compounds. Below is a detailed analysis:

Key Comparisons

Benzazepine Core vs. Phenylpropanoic Acid Derivatives The target compound’s benzazepine core distinguishes it from simpler phenylpropanoic acids (e.g., compounds 1–3 in ). While chlorinated phenylpropanoic acids exhibit antimicrobial activity , benzazepines are more commonly associated with neurological targets (e.g., dopamine receptors) due to their fused heterocyclic structure . Structural implication: The benzazepine framework may enhance binding to central nervous system (CNS) receptors compared to planar aromatic systems.

Propanoic Acid vs.

Chlorinated vs. Methoxylated Substituents Chlorinated phenylpropanoic acids () show selective antimicrobial effects, whereas methoxy groups on the benzazepine core may influence metabolic stability or CNS penetration due to increased electron donation and steric bulk .

Actividad Biológica

The compound 3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanoic acid is a derivative of 3-benzazepines, a class of compounds that have shown promise in various pharmacological applications, particularly in the modulation of ionotropic glutamate receptors. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzazepine core with methoxy substituents and a propanoic acid side chain. The synthesis typically involves multi-step reactions starting from suitable precursors, such as 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin derivatives. These reactions may include condensation and acylation processes to achieve the desired structure .

Pharmacological Properties

Research has indicated that compounds within the benzazepine class exhibit various biological activities:

- NMDAR Modulation : The compound demonstrates potential as an inhibitor of NMDA receptors, which are implicated in neurodegenerative diseases like Alzheimer's. It is suggested that interactions between the compound and the NMDA receptor binding sites can lead to neuroprotective effects by modulating excitotoxicity .

- Cardiovascular Effects : Some derivatives of benzazepines have been reported to possess vasorelaxant properties and bradycardic effects, indicating their potential for treating cardiovascular conditions. Specifically, compounds related to 3-benzazepines have shown heart rate-reducing activity in vitro .

- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant activity, which is beneficial in reducing oxidative stress associated with various diseases .

Case Studies

Several studies have explored the biological activity of benzazepine derivatives:

- Study on Vasorelaxant Activity : A series of 1,3-dihydro-2H-3-benzazepin derivatives were synthesized and evaluated for their vasorelaxant properties. Results showed significant vasorelaxation and bradycardic effects, suggesting therapeutic potential for hypertension and related cardiovascular disorders .

- Neuroprotective Studies : Research focusing on NMDA receptor modulation indicated that certain benzazepine compounds could inhibit excessive neuronal excitability, providing insights into their role in neuroprotection against conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Multi-step organic synthesis is typically employed, starting with benzazepine core formation via cyclization of substituted phenethylamine derivatives. Methoxy groups are introduced via nucleophilic substitution or protection/deprotection strategies.

- Propanoic acid side-chain incorporation may involve alkylation or Michael addition, followed by hydrolysis of ester intermediates.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) .

- Validation : Confirm intermediates via -/-NMR and LC-MS. Final product purity should exceed 95% (HPLC, C18 column, 0.1% TFA in HO/MeCN) .

How should researchers resolve discrepancies in spectral data during structural characterization?

Q. Methodological Answer :

- Orthogonal techniques : Combine NMR (e.g., DEPT-135 for carbon hybridization) with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- X-ray crystallography : For unambiguous confirmation, grow single crystals (solvent: DMF/EtOH) and refine structures using SHELXL (space group determination, thermal displacement parameters) .

- Addressing contradictions : If NMR signals conflict with expected substituents (e.g., methoxy groups), repeat experiments under anhydrous conditions to exclude solvent interference .

What are the stability considerations for this compound under experimental conditions?

Q. Methodological Answer :

- Storage : Store at -20°C in amber vials under argon to prevent oxidation of the dihydrobenzazepine ring.

- Solubility : Prepare stock solutions in DMSO (10 mM) with sonication; avoid aqueous buffers >12 hours due to hydrolysis risk. For in vitro assays, dilute in PBS (pH 7.4) immediately before use .

- Degradation monitoring : Use stability-indicating HPLC methods (e.g., gradient elution with PDA detection at 254 nm) to track decomposition products .

Advanced Research Questions

How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Q. Methodological Answer :

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects on bioactivity.

- Side-chain optimization : Replace propanoic acid with methyl ester or amide derivatives to study carboxylate role in target binding.

- In silico modeling : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., GPCRs or enzymes) using crystal structure data (PDB) or homology models .

- Validation : Test analogs in dose-response assays (e.g., IC determination via fluorescence polarization) and correlate with computational predictions .

What experimental approaches address conflicting pharmacological data (e.g., divergent IC50_{50}50 values across studies)?

Q. Methodological Answer :

- Standardize assay conditions : Control variables like buffer pH (use HEPES vs. Tris), temperature (37°C ± 0.5), and cell passage number (≤20 for immortalized lines).

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP/GTPγS for GPCRs).

- Data normalization : Include reference compounds (e.g., known inhibitors) in each experiment to calibrate inter-lab variability .

How can researchers investigate the metabolic fate of this compound in preclinical models?

Q. Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites via UPLC-QTOF-MS (positive/negative ion modes).

- Stable isotope labeling : Use -labeled propanoic acid to track metabolic cleavage sites.

- In vivo studies : Administer orally to rodents; collect plasma/bile at timed intervals. Extract metabolites using SPE cartridges and compare with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.